molecular formula C21H24F3N3O B6579563 N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 1049473-69-9

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Cat. No. B6579563
CAS RN: 1049473-69-9
M. Wt: 391.4 g/mol
InChI Key: QEAMVIAQDYZBPA-UHFFFAOYSA-N
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Description

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide, also known as 4-Phenylpiperazine-3-trifluoromethylbenzamide (PPTB), is an organic compound that has been widely studied for its potential applications in scientific research. PPTB is a substituted benzamide and is composed of a phenylpiperazine group attached to a trifluoromethylbenzamide group. It has been used as a ligand for various receptors and transporters, and as a tool for studying the effects of these receptors and transporters on biochemical and physiological processes.

Scientific Research Applications

Anti-Inflammatory Activity

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide: has been investigated for its anti-inflammatory potential. In a study by Nagarapu et al., a series of derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Remarkably, all the synthesized compounds demonstrated potent anti-inflammatory activity . Further research in this area could explore the underlying mechanisms and potential clinical applications.

GSK-3β Inhibition

The transformation of the morpholine moiety into a piperazine moiety led to potent GSK-3β inhibitors . Glycogen synthase kinase-3β (GSK-3β) plays a crucial role in various diseases, including cancer, neurodegenerative disorders, and diabetes. Investigating the compound’s ability to modulate GSK-3β could yield valuable insights for drug development.

Mechanism of Action

  • Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489
  • Obniska, J., Rapacz, A., Koczurkiewicz, P., & Filipek, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-substituted piperazin-1-yl)pyrimidine-5-carboxamides. Medicinal Chemistry Research, 24(3), 1100–1108
  • Alzheimer’s Association. (2022). Alzheimer’s disease facts and figures. Alzheimer’s & Dementia, 18(3), 321–391

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properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAMVIAQDYZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

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